molecular formula C12H13ClN2O4 B14315125 2-Methyl-4,9-dihydro-3H-beta-carbolin-2-ium perchlorate CAS No. 106129-47-9

2-Methyl-4,9-dihydro-3H-beta-carbolin-2-ium perchlorate

Cat. No.: B14315125
CAS No.: 106129-47-9
M. Wt: 284.69 g/mol
InChI Key: JGLZJHHRZQLUJC-UHFFFAOYSA-N
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Description

2-Methyl-4,9-dihydro-3H-beta-carbolin-2-ium perchlorate is a chemical compound belonging to the beta-carboline family. Beta-carbolines are a group of alkaloids that have been studied for their diverse biological activities, including neuroprotective, cognitive-enhancing, and anti-cancer properties .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,9-dihydro-3H-beta-carbolin-2-ium perchlorate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-Methyl-4,9-dihydro-3H-beta-carbolin-2-ium perchlorate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other beta-carboline derivatives.

    Biology: It is studied for its potential neuroprotective and cognitive-enhancing effects.

    Medicine: Research is ongoing into its potential anti-cancer properties and its role in treating neurodegenerative diseases.

    Industry: It may be used in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 2-Methyl-4,9-dihydro-3H-beta-carbolin-2-ium perchlorate involves its interaction with various molecular targets and pathways. For example, beta-carbolines are known to interact with serotonin receptors and inhibit monoamine oxidase, leading to increased levels of neurotransmitters like serotonin and dopamine. This can result in neuroprotective and antidepressant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4,9-dihydro-3H-beta-carbolin-2-ium perchlorate is unique due to its specific substituents, which may confer distinct biological activities compared to other beta-carbolines.

Properties

CAS No.

106129-47-9

Molecular Formula

C12H13ClN2O4

Molecular Weight

284.69 g/mol

IUPAC Name

2-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-2-ium;perchlorate

InChI

InChI=1S/C12H12N2.ClHO4/c1-14-7-6-10-9-4-2-3-5-11(9)13-12(10)8-14;2-1(3,4)5/h2-5,8H,6-7H2,1H3;(H,2,3,4,5)

InChI Key

JGLZJHHRZQLUJC-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC2=C(CC1)C3=CC=CC=C3N2.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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